Cas no 468-84-8 (3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-)
468-84-8 structure
Product Name:3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-
CAS-nummer:468-84-8
MF:C17H28O2
MW:264.403025627136
CID:330493
PubChem ID:11807560
Update Time:2025-04-19
3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-
- [4aR-(4aalpha,6abeta,10aalpha,10bbeta)]-dodecahydro-4a,7,7,10a-tetramethyl-3H-naphth[2,1-b]pyran-3-one
- 4a,7,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-3-one
- ( )-Ambreinolide
- (4aR-(4aalpha,6abeta,10aalpha,10bbeta))-Dodecahydro-4a,7,7,10a-tetramethyl-3H-naphth(2,1-b)pyran-3-one
- 14,15,16-Trinorlabdan-13-oic acid, 8-hydroxy-, delta-lactone
- 1-Naphthalenepropionic acid, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-,delta-lactone
- 3H-Naphtho(2,1-b)pyran-3-one, dodecahydro-4a,7,7,10a-t
- 3H-Naphtho(2,1-b)pyran-3-one, dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-
- Ambreinolid
- Ambreinolide
- Q27896558
- 1-NAPHTHALENEPROPIONIC ACID, DECAHYDRO-2-HYDROXY-2,5,5,8A-TETRAMETHYL-, .DELTA.-LACTONE
- 3H-Naphtho(2,1-b)pyran-3-one, dodecahydro-4a,7,7,10a-tetramethyl-, (4aR-(4aalpha,6abeta,10aalpha,10bbeta))-
- (4AR,6AS,10AS,10BR)-DODECAHYDRO-4A,7,7,10A-TETRAMETHYL-3H-NAPHTHO(2,1-B)PYRAN-3-ONE
- 14,15,16-Trinorlabdan-13-oic acid, 8-hydroxy-, .delta.-lactone
- AMBREINOLIDE, (+)-
- UNII-8M8TY60818
- 3H-NAPHTHO(2,1-B)PYRAN-3-ONE, DODECAHYDRO-4A,7,7,10A-TETRAMETHYL-, (4AR-(4A.ALPHA.,6A.BETA.,10A.ALPHA.,10B.BETA.))-
- 8M8TY60818
- EINECS 207-413-7
- 468-84-8
- 3H-Naphtho[2,1-b]pyran-3-one, dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-
- SCHEMBL5148266
- DTXSID10883386
- (+)-Ambreinolide
- SMR001574236
- MLS002706837
-
- Inchi: 1S/C17H28O2/c1-15(2)9-5-10-16(3)12(15)8-11-17(4)13(16)6-7-14(18)19-17/h12-13H,5-11H2,1-4H3/t12-,13+,16-,17+/m0/s1
- InChI-sleutel: OXLWUQRYCMJFSG-UWWPHRKUSA-N
- LACHT: O1C(CC[C@H]2[C@@]1(C)CC[C@H]1C(C)(C)CCC[C@@]12C)=O
Berekende eigenschappen
- Exacte massa: 264.209
- Monoisotopische massa: 264.209
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 0
- Complexiteit: 400
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 26.3A^2
- XLogP3: 4.7
Experimentele eigenschappen
- Dichtheid: 0.994
- Kookpunt: 335.5°Cat760mmHg
- Vlampunt: 139°C
- Brekindex: 1.486
3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)- Gerelateerde literatuur
-
1. 893. Synthesis of diterpenes. Part III. The synthesis, and configuration at position 13, of diterpenes of the labdane groupD. B. Bigley,N. A. J. Rogers,J. A. Barltrop J. Chem. Soc. 1960 4613
-
2. 579. Marrubiin. Part II. Correlation with ambreinolideD. Burn,W. Rigby J. Chem. Soc. 1957 2964
-
3. Chemistry and biochemistry of some mammalian secretions and excretionsEdgar Lederer J. Chem. Soc. 1949 2115
-
N. A. J. Rogers,J. A. Barltrop Q. Rev. Chem. Soc. 1962 16 117
-
5. The stereochemistry of marrubiinR. A. Appleton,J. W. B. Fulke,M. S. Henderson,R. McCrindle J. Chem. Soc. C 1967 1943
468-84-8 (3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-) Gerelateerde producten
- 16409-46-4(2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate)
- 220621-22-7(5-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-5-oxopentanoic acid)
- 77341-67-4(4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid)
- 53-39-4(Oxandrolone)
- 7779-73-9(Isobornyl isovalerate)
- 4430-31-3(Octahydro-2H-chromen-2-one)
- 76-50-6(Bornyl isovalerate)
- 122661-59-0(Ethyl 3-hydroxyadamantane-1-carboxylate)
- 564-20-5(Sclareolide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Aanbevolen leveranciers
PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie
Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
CN Leverancier
Reagentie
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk